![molecular formula C48H32 B12602758 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene CAS No. 873224-55-6](/img/structure/B12602758.png)
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its efficient blue fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acids and halides are used under palladium-catalyzed conditions to form the desired biphenyl structures. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated compounds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Widely used in the production of OLEDs due to its efficient blue fluorescent properties.
Mechanism of Action
The mechanism of action of 9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene involves its interaction with specific molecular targets and pathways. In OLEDs, the compound functions by emitting blue light when an electric current passes through it. This is achieved through the excitation and subsequent relaxation of electrons within the molecule, leading to the emission of photons .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another compound used in OLEDs but with different emission properties.
Anthracene: A simpler aromatic compound with applications in organic electronics.
Naphthalene Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene is unique due to its specific structural arrangement, which imparts efficient blue fluorescent properties. This makes it particularly valuable in the development of high-performance OLEDs .
Properties
CAS No. |
873224-55-6 |
|---|---|
Molecular Formula |
C48H32 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
9-[6-(3,5-diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene |
InChI |
InChI=1S/C48H32/c1-4-14-33(15-5-1)40-30-41(34-16-6-2-7-17-34)32-42(31-40)38-25-24-37-29-39(27-26-36(37)28-38)48-45-22-12-10-20-43(45)47(35-18-8-3-9-19-35)44-21-11-13-23-46(44)48/h1-32H |
InChI Key |
BDBUZEZAMVFTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


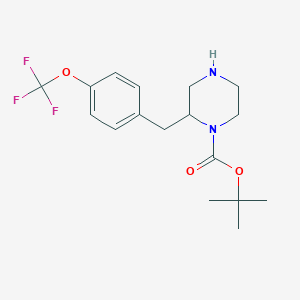
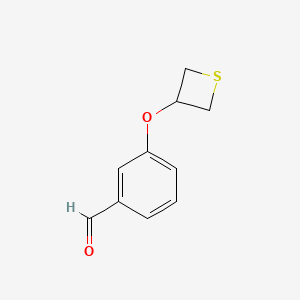
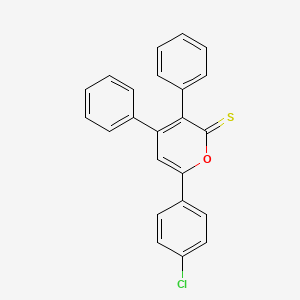
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
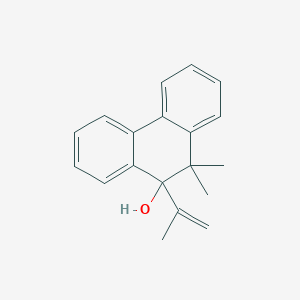
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

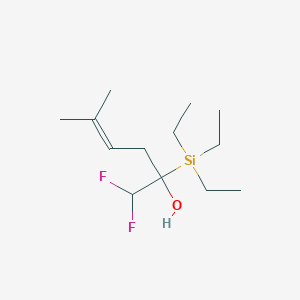
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)

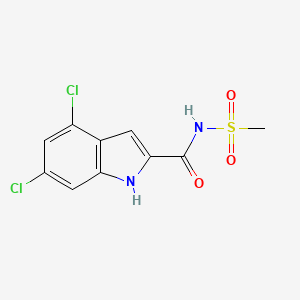
methanone](/img/structure/B12602771.png)
